molecular formula C29H24ClN5O2S2 B10821588 Neladenoson CAS No. 1239234-36-6

Neladenoson

Cat. No. B10821588
CAS RN: 1239234-36-6
M. Wt: 574.1 g/mol
InChI Key: RFJKJKQQWXKVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of neladenoson bialanate involves multiple steps, including the formation of an amide bond between two amino carboxylic acid molecules. The compound is administered as a dipeptide ester to improve solubility and exposure after oral administration . Industrial production methods for this compound bialanate are not widely documented, but they likely involve standard pharmaceutical synthesis techniques.

Chemical Reactions Analysis

Neladenoson bialanate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

Neladenoson bialanate exerts its effects by selectively activating adenosine A1 receptors. This activation leads to the inhibition of adenylate cyclase activity, modulation of protein kinase C, and opening of ATP-sensitive potassium channels. These molecular targets and pathways contribute to the compound’s cardioprotective effects, including improved mitochondrial function and reduced ischemic injury .

Comparison with Similar Compounds

Neladenoson bialanate is unique in its selective activation of adenosine A1 receptors and its partial agonist activity. Similar compounds include capadenoson and VCP746, which also target adenosine receptors but have different selectivity and efficacy profiles. For example, VCP746 displays more “adenosine-like” signaling at the A2B receptor, while this compound bialanate is highly selective for the A1 receptor .

Conclusion

This compound bialanate is a promising compound with potential applications in the treatment of heart failure. Its unique mechanism of action and selective activation of adenosine A1 receptors make it a valuable candidate for further research and development. While its clinical efficacy has yet to be fully established, ongoing studies continue to explore its potential benefits and applications in various fields.

properties

CAS RN

1239234-36-6

Molecular Formula

C29H24ClN5O2S2

Molecular Weight

574.1 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-[4-(2-hydroxyethoxy)phenyl]-6-pyrrolidin-1-ylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C29H24ClN5O2S2/c30-21-7-3-20(4-8-21)28-33-22(17-38-28)18-39-29-25(16-32)26(19-5-9-23(10-6-19)37-14-13-36)24(15-31)27(34-29)35-11-1-2-12-35/h3-10,17,36H,1-2,11-14,18H2

InChI Key

RFJKJKQQWXKVTD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)OCCO)C#N)SCC4=CSC(=N4)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.